molecular formula C10H8N2S B14260966 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine CAS No. 155555-22-9

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine

Cat. No.: B14260966
CAS No.: 155555-22-9
M. Wt: 188.25 g/mol
InChI Key: GLRINWXCZQAYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. The compound is of significant interest due to its unique structural properties, which combine the characteristics of both pyrimidine and thiophene. These properties make it a valuable subject of study in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can then be further processed to obtain the desired compound . The reaction conditions often include refluxing the mixture in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-2-yl)ethenyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Thiophen-2-yl)ethenyl]pyrimidine is unique due to its combined thiophene and pyrimidine rings, which confer distinct electronic and steric properties

Properties

CAS No.

155555-22-9

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4-(2-thiophen-2-ylethenyl)pyrimidine

InChI

InChI=1S/C10H8N2S/c1-2-10(13-7-1)4-3-9-5-6-11-8-12-9/h1-8H

InChI Key

GLRINWXCZQAYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.